molecular formula C11H15N3 B6205298 [2-(1H-indazol-1-yl)ethyl]dimethylamine CAS No. 23301-30-6

[2-(1H-indazol-1-yl)ethyl]dimethylamine

Cat. No.: B6205298
CAS No.: 23301-30-6
M. Wt: 189.3
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Description

[2-(1H-Indazol-1-yl)ethyl]dimethylamine is a synthetically designed indazole-based compound of significant interest in medicinal chemistry and neuroscience research. This molecule is recognized as the direct indazole analog of the classic serotonergic tryptamine 5-MeO-DMT, positioning it as a critical tool for studying structure-activity relationships (SAR) . Its primary research value lies in its potent and selective agonist activity at serotonin receptor subtypes. In vitro pharmacological characterization has demonstrated that this compound is a potent agonist at the 5-HT 2A receptor, with additional high potency at the 5-HT 2B and 5-HT 2C subtypes . This receptor profile makes it a valuable compound for researchers investigating the complex signaling of the 5-HT 2 receptor family, which is implicated in various neurological and psychiatric conditions. The indazole scaffold is a privileged structure in drug discovery, known for its favorable properties such as improved metabolic stability and oral bioavailability compared to indole-based analogs . Researchers utilize this chemical probe to explore novel neurotherapeutic pathways and the fundamental pharmacology of psychedelic-inspired compounds. This product is intended for laboratory research use only in controlled settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

23301-30-6

Molecular Formula

C11H15N3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

1H-Indazole reacts with 2-chloroethyl dimethylamine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate deprotonation. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or ethanol at temperatures ranging from 25°C to 80°C.

Example Procedure

  • Reagents : 1H-Indazole (1.0 equiv), 2-chloroethyl dimethylamine (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).

  • Conditions : Stirred at 80°C for 12 hours under nitrogen atmosphere.

  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield Optimization

Yields for this method vary between 55% and 75%, depending on solvent choice and base strength. DMF enhances reactivity due to its high polarity, while NaH outperforms K₂CO₃ in reactions requiring vigorous deprotonation.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated cross-coupling offers a versatile pathway, particularly for introducing substituents to the indazole core before functionalization.

Suzuki-Miyaura Coupling

The indazole ring is first iodinated at the 3-position using iodine and KOH in DMF, yielding 3-iodo-1H-indazole. This intermediate undergoes Suzuki-Miyaura coupling with boronic acids to install aryl groups, followed by alkylation with dimethylamine.

Key Steps

  • Iodination : 1H-Indazole → 3-Iodo-1H-indazole (77% yield).

  • Coupling : 3-Iodoindazole + Aryl boronic acid → 3-Arylindazole (55–70% yield, Pd(PPh₃)₄ catalyst).

  • Alkylation : 3-Arylindazole + 2-Chloroethyl dimethylamine → Target compound.

Buchwald-Hartwig Amination

An alternative approach employs Buchwald-Hartwig amination to directly introduce the dimethylaminoethyl group. This method requires palladium catalysts (e.g., Pd(OAc)₂) and ligands such as Xantphos.

Example Protocol

  • Reagents : 3-Iodo-1H-indazole, dimethylaminoethyl chloride, Pd(OAc)₂, Xantphos, Cs₂CO₃.

  • Conditions : Reflux in toluene at 100°C for 24 hours.

  • Yield : ~60% after column chromatography.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantages Limitations
Direct Alkylation55–75%12–24 hSimplicity, fewer stepsModerate yields, requires harsh bases
Suzuki-Miyaura Coupling50–70%20–36 hEnables aryl diversificationMulti-step, expensive catalysts
Buchwald-Hartwig Amination60%24 hDirect C–N bond formationSensitive to oxygen, ligand-dependent

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.12 (s, 1H, indazole-H), 7.80–7.45 (m, 4H, aromatic), 4.20 (t, J = 6.5 Hz, 2H, CH₂), 2.75 (t, J = 6.5 Hz, 2H, CH₂), 2.30 (s, 6H, N(CH₃)₂).

  • IR (KBr): 3311 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N).

  • MS (ESI+): m/z 216.1 [M+H]⁺.

Purity Assessment

HPLC analyses under reverse-phase conditions (C18 column, methanol/water gradient) confirm >95% purity for all reported methods.

Scalability and Industrial Considerations

The direct alkylation method is most amenable to large-scale production due to its simplicity and commercial availability of reagents. However, palladium-catalyzed routes offer superior control over regioselectivity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring.

    Reduction: Reduction reactions can target the double bonds within the indazole ring.

    Substitution: The ethyl chain and dimethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of partially or fully reduced indazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

1. Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including [2-(1H-indazol-1-yl)ethyl]dimethylamine, as anticancer agents. For instance, compounds with similar structures have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cancer cell proliferation. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as 9.3 nM against ERK1/2, indicating potent activity against cancer cell lines such as HT29 .

2. Kinase Inhibition

The compound's structural characteristics suggest it may act as a kinase inhibitor. Kinases are critical in various signaling pathways associated with cancer and other diseases. Research has identified indazole-based compounds that inhibit Rho-associated protein kinases (ROCK), which are implicated in cell migration and proliferation . These inhibitors have shown promise in treating conditions such as hypertension and neurodegenerative diseases by promoting neuroregeneration and reducing inflammation.

3. Neurotherapeutics

Indazole derivatives are being investigated for their potential neurotherapeutic effects. The ability of certain compounds to promote neuroplasticity positions them as candidates for treating mood disorders and neurodegenerative diseases . The modulation of signaling pathways involved in neuronal survival and growth could lead to novel treatments for conditions like Alzheimer's disease.

1. Inflammation and Immune Response

Compounds similar to this compound have demonstrated anti-inflammatory properties, making them suitable for developing therapies targeting autoimmune diseases and chronic inflammatory conditions . The inhibition of specific kinases involved in inflammatory signaling pathways could provide a strategic approach to managing these diseases.

2. Antifungal Activity

Some studies have reported antifungal properties among indazole derivatives, particularly against pathogenic fungi like Pythium aphanidermatum. This suggests potential applications in treating fungal infections, although more research is needed to establish the efficacy of this compound specifically .

Comparative Analysis of Indazole Derivatives

To better understand the unique properties of this compound, a comparative analysis with other indazole derivatives is presented below:

Compound NameStructure FeaturesUnique Properties
1H-Indazole Base structure without substituentsServes as a foundation for many derivatives
3-Methylindazole Methyl group at position 3Enhanced lipophilicity
5-Aminoindazole Amino group at position 5Increased solubility
2-Methylindazole Methyl group at position 2Altered electronic properties
This compound Ethyl linker and dimethylamine functionalityPotentially enhanced pharmacological profile

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of specific functional groups in determining the therapeutic potential of these compounds.

Mechanism of Action

The mechanism by which [2-(1H-indazol-1-yl)ethyl]dimethylamine exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Heterocyclic Core Variations

The indazole ring in the target compound distinguishes it from related heterocycles:

  • Indole vs. Indazole : Indole (one nitrogen) lacks the hydrogen-bonding capability of indazole’s dual nitrogen atoms, reducing its interaction with polar biological targets .
  • Nitroimidazole Derivatives : Compounds like those in feature a nitro group on imidazole, which introduces redox activity but reduces basicity compared to indazole .

Table 1: Structural Comparison of Heterocyclic Cores

Compound Heterocycle Key Functional Groups Bioactivity Implications
Target compound Indazole Dual N-atoms, dimethylamine Enhanced H-bonding, basicity
derivatives Nitroimidazole Nitro, aryl groups Redox activity, antimicrobial
indole-thiazole Indole Carboxylic acid, thiazole Chelation potential, acidity

Substituent Group Analysis

The dimethylaminoethyl group is a critical functional moiety. Comparisons include:

  • 2-(Dimethylamino)ethanethiol (): The thiol group increases nucleophilicity but poses stability challenges (e.g., oxidation) compared to the indazole’s inertness .
  • Dimethylethanolamine (DMAE, ): The hydroxyl group in DMAE improves hydrophilicity but reduces lipophilicity, limiting blood-brain barrier penetration relative to the indazole-linked compound .

Table 2: Substituent Group Properties

Compound Substituent Key Properties
Target compound 2-(dimethylamino)ethyl Balanced lipophilicity, basicity
thiol Thiol, dimethylamine Reactive, prone to dimerization
DMAE () Hydroxyl, dimethylamine High solubility, low membrane permeability

Q & A

Basic Questions

Q. What synthetic strategies are recommended for [2-(1H-indazol-1-yl)ethyl]dimethylamine, and how can reaction efficiency be optimized?

  • Methodology : A two-step approach is common: (1) alkylation of 1H-indazole with a bromoethyl-dimethylamine precursor under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) purification via column chromatography. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature (60–80°C), and catalyst choice (e.g., KI for nucleophilic substitution). Monitoring by TLC or LC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify indazole aromatic protons (δ 7.2–8.5 ppm) and dimethylamine signals (δ 2.2–2.5 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR : Detect C-N stretches (~1250 cm⁻¹) and indazole ring vibrations. Cross-validate with computational simulations (e.g., DFT) .

Q. How can common synthetic impurities be identified and minimized during synthesis?

  • Methodology : By-products like unreacted bromoethyl intermediates or N-alkylated isomers are detected via HPLC. Mitigation strategies include using excess indazole, optimizing reaction time, and employing scavenger resins. Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELXL address them?

  • Methodology : Challenges include disorder in the dimethylamine group or twinning. Use SHELXL’s TWIN and BASF commands to refine twinned data. For disorder, apply PART and ISOR restraints. Validate with R₁/R₁₀ metrics and Hirshfeld surface analysis .

Q. How does substituent positioning on the indazole ring influence biological activity in SAR studies?

  • Methodology : Synthesize derivatives with substituents at C4, C5, or C7 positions. Assess activity via in vitro assays (e.g., kinase inhibition). Compare binding modes using molecular docking (AutoDock Vina) and analyze electrostatic potential maps (MEPs) to correlate substituent effects with activity .

Q. What isotopic labeling strategies (e.g., deuterium) enhance pharmacokinetic profiling of this compound?

  • Methodology : Introduce deuterium at the dimethylamine group via reductive amination with deuterated reagents (e.g., NaBD₄). Evaluate metabolic stability using liver microsome assays and compare plasma half-life (t₁/₂) via LC-MS/MS. Deuterated analogs show reduced CYP450-mediated oxidation .

Q. How can polymorphism issues during crystallization be systematically addressed?

  • Methodology : Screen solvents (e.g., DMSO, acetonitrile) and temperatures using high-throughput crystallization robots. Analyze polymorphs via PXRD and DSC. Prefer slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to favor single-crystal growth .

Q. What computational approaches predict electronic properties relevant to drug design?

  • Methodology : Perform DFT calculations (Gaussian 16) to map HOMO-LUMO gaps, polar surface area, and logP. Corrogate results with experimental solubility and permeability (Caco-2 assays). Use QSAR models to prioritize derivatives for synthesis .

Key Considerations for Researchers

  • Data Contradictions : Conflicting crystallographic data (e.g., bond lengths) require validation via complementary techniques like neutron diffraction or solid-state NMR .
  • Advanced Tools : Leverage SHELXT for automated space-group determination and SHELXE for experimental phasing in challenging cases .
  • Biological Studies : Prioritize derivatives with balanced lipophilicity (clogP 2–3) for optimal membrane permeability in cellular assays .

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